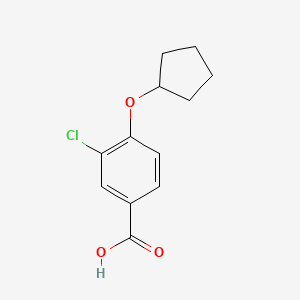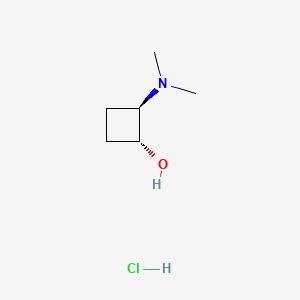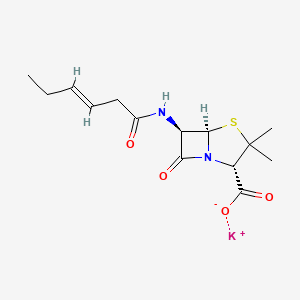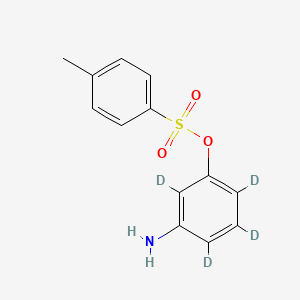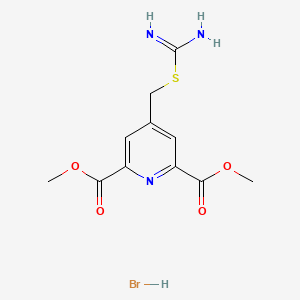
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide is a chemical compound with the molecular formula C11H13N3O4S•HBr. It is used primarily in biochemical and proteomics research . This compound is known for its stability and is often utilized in various scientific studies.
Preparation Methods
The synthesis of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves several steps. The primary synthetic route includes the reaction of dipicolinic acid with methylisothiourea under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at a temperature range of 25-30°C. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrobromide group is replaced by other nucleophiles such as chloride or acetate ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of 4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
4-S-Methylisothiourea dipicolinic acid dimethyl ester hydrobromide can be compared with other similar compounds such as:
- Methylisothiourea sulfate
- Dipicolinic acid dimethyl ester
- Isothiourea derivatives
The uniqueness of this compound lies in its specific molecular structure, which provides distinct chemical and biological properties .
Properties
Molecular Formula |
C11H14BrN3O4S |
|---|---|
Molecular Weight |
364.22 g/mol |
IUPAC Name |
dimethyl 4-(carbamimidoylsulfanylmethyl)pyridine-2,6-dicarboxylate;hydrobromide |
InChI |
InChI=1S/C11H13N3O4S.BrH/c1-17-9(15)7-3-6(5-19-11(12)13)4-8(14-7)10(16)18-2;/h3-4H,5H2,1-2H3,(H3,12,13);1H |
InChI Key |
JBYUTMUPPZHIPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)CSC(=N)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


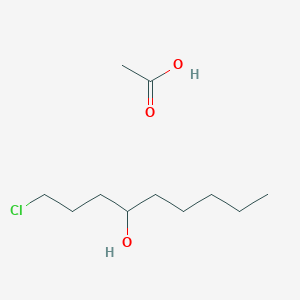
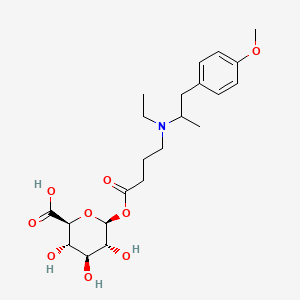

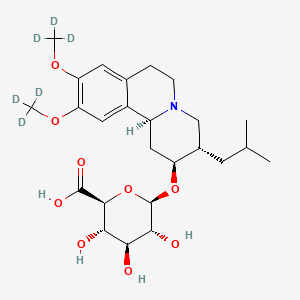
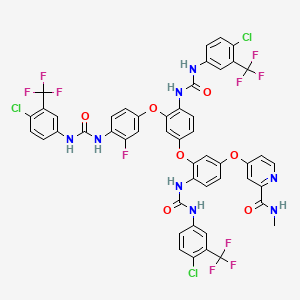
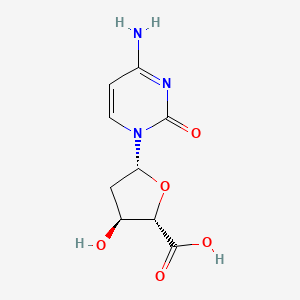

![3'-[3-(3-Azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-3,6-dihydro-5-methyl-2,6-dioxo-1(2H)-pyrimidinyl]-3'-deoxy-thymidine-d3](/img/structure/B13858560.png)
![2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate](/img/structure/B13858563.png)
